
GLP-1 receptor agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ils imitent les actions de l'hormone incrétine endogène GLP-1, qui est naturellement libérée par l'intestin après les repas.
- Les agonistes du GLP-1 aident à réduire les niveaux de sucre dans le sang et à favoriser la perte de poids .
Agonistes du récepteur GLP-1 :
Méthodes De Préparation
- Les voies de synthèse des agonistes du récepteur GLP-1 impliquent des modifications chimiques pour créer des analogues qui activent le récepteur GLP-1.
- Les méthodes de production industrielle varient en fonction du composé spécifique (par exemple, exénatide, liraglutide, dulaglutide, sémaglutide).
- Ces médicaments peuvent être administrés une fois par semaine, quotidiennement ou avant les repas .
Analyse Des Réactions Chimiques
- Les agonistes du GLP-1 subissent diverses réactions, notamment la formation de liaisons peptidiques pendant la synthèse.
- Les réactifs courants comprennent les groupes protecteurs, les agents de couplage et les catalyseurs.
- Les principaux produits sont des analogues modifiés du GLP-1 présentant des propriétés pharmacologiques améliorées.
Applications de la recherche scientifique
Gestion du diabète : Les agonistes du GLP-1 réduisent efficacement la glycémie sans provoquer d'hypoglycémie.
Perte de poids : Ils suppriment l'appétit et ralentissent la digestion, contribuant ainsi à la perte de poids.
Avantages cardiovasculaires et rénaux : Des études récentes montrent des résultats améliorés en matière de santé cardiovasculaire et rénale.
Mécanisme d'action
- Les agonistes du GLP-1 activent le récepteur GLP-1 :
- Ralentissement de la vidange gastrique.
- Inhibition de la libération de glucagon.
- Stimulation de la production d'insuline.
- Ces actions réduisent l'hyperglycémie chez les personnes atteintes de diabète de type 2 et contribuent à la perte de poids.
Applications De Recherche Scientifique
Diabetes Management
GLP-1 receptor agonist 2 is primarily utilized for glycemic control in T2DM. A systematic review highlighted that all GLP-1RAs effectively lower hemoglobin A1c and fasting plasma glucose levels. Tirzepatide, a notable GLP-1RA, demonstrated the most significant reductions in these parameters compared to other agents .
Weight Management
These agents are associated with substantial weight loss in patients with obesity. Clinical trials have shown that GLP-1RAs can lead to significant reductions in body weight, which is particularly beneficial for individuals with obesity-related comorbidities .
Cardiovascular Health
Recent studies indicate that GLP-1RAs can reduce cardiovascular risks, including heart failure and atherosclerosis. Their anti-inflammatory properties contribute to improved cardiovascular outcomes, making them an essential component of therapy for patients with T2DM who also have cardiovascular disease .
Neuroprotection
Emerging research suggests that GLP-1RAs may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These agents have shown potential in slowing disease progression and reducing inflammation within the central nervous system .
Liver Health
GLP-1RAs are being investigated for their efficacy in treating non-alcoholic fatty liver disease (NAFLD). Their ability to improve insulin sensitivity and reduce liver fat accumulation presents a promising avenue for managing this condition .
Obstructive Sleep Apnea
Recent clinical trials have explored the use of GLP-1 therapies in treating obstructive sleep apnea, particularly among obese patients. The results indicate potential benefits in improving sleep quality and reducing apnea episodes .
Case Study Summary
A recent cohort study analyzed the prevalence of adverse events associated with GLP-1RAs, particularly acute pancreatitis. The study involved 39 patients who experienced acute pancreatitis while on these medications, highlighting the need for careful monitoring during treatment .
Study | Findings | Patient Characteristics |
---|---|---|
Case Series on Acute Pancreatitis | 39 cases reported; median age 60 | Predominantly T2DM patients; symptoms included epigastric pain |
Network Meta-analysis on Efficacy | Tirzepatide most effective for glycemic control | Included 39,246 participants across multiple trials |
Mécanisme D'action
- GLP-1 agonists activate the GLP-1 receptor:
- Slowing gastric emptying.
- Inhibiting glucagon release.
- Stimulating insulin production.
- These actions reduce hyperglycemia in people with type 2 diabetes and contribute to weight loss.
Comparaison Avec Des Composés Similaires
- Les agonistes du GLP-1 sont généralement plus puissants que les inhibiteurs de la DPP-4.
- Des agonistes duaux du récepteur GLP-1/FGF21 sont également à l'étude .
Inhibiteurs de la DPP-4 : Une autre classe de médicaments antidiabétiques qui réduisent la dégradation du GLP-1 endogène.
Activité Biologique
Introduction
Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of medications primarily used in the management of type 2 diabetes (T2D) and obesity. Among these, GLP-1 receptor agonist 2 (often referred to as Exenatide, Liraglutide, or Semaglutide depending on the formulation) has shown significant biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical outcomes supported by diverse research findings.
GLP-1 RAs mimic the action of endogenous GLP-1, a hormone secreted by the intestines in response to food intake. The primary mechanisms include:
- Insulin Secretion : GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta cells, which helps lower blood glucose levels postprandially.
- Inhibition of Glucagon Release : It suppresses glucagon secretion from alpha cells in the pancreas, reducing hepatic glucose production.
- Gastric Emptying Delay : GLP-1 slows gastric emptying, leading to increased satiety and reduced food intake.
- Central Nervous System Effects : It acts on brain regions involved in appetite regulation, promoting weight loss.
Mechanism | Description |
---|---|
Insulin Secretion | Enhances glucose-dependent insulin release |
Glucagon Inhibition | Suppresses glucagon secretion |
Gastric Emptying Delay | Slows gastric emptying to increase satiety |
CNS Appetite Regulation | Affects brain areas to promote weight loss |
Clinical Applications
GLP-1 receptor agonists have been extensively studied for their effects on glycemic control and weight management in T2D patients. Recent studies also highlight their cardiovascular benefits.
Case Study Insights
- Cardiovascular Benefits : A cohort study indicated that patients using GLP-1 RAs had a significantly lower risk of major adverse cardiovascular events compared to those not on these medications. Specifically, the combination of GLP-1 RAs with SGLT-2 inhibitors resulted in a 30% reduction in cardiovascular events .
- Weight Loss Efficacy : In clinical trials, GLP-1 RAs have consistently demonstrated substantial weight loss benefits. For instance, Semaglutide was shown to produce an average weight loss of 15% over 68 weeks in obese patients .
- Discontinuation Rates : A study found that approximately 45% of patients discontinued GLP-1 RA therapy within a year due to various factors including gastrointestinal side effects and perceived ineffectiveness .
Table 2: Clinical Study Outcomes
Study Focus | Outcome | Reference |
---|---|---|
Cardiovascular Events | 30% lower risk with combination therapy | |
Weight Loss | Average 15% weight loss with Semaglutide | |
Discontinuation Rates | 45% discontinuation within one year |
Side Effects and Safety Profile
While GLP-1 RAs are generally well-tolerated, they can cause side effects such as nausea, vomiting, and diarrhea. A pharmacovigilance study highlighted that gastrointestinal disorders were among the most reported adverse effects . Additionally, severe outcomes like diabetic ketoacidosis have been noted but are rare.
Table 3: Reported Adverse Events
Adverse Event | Frequency (%) |
---|---|
Gastrointestinal Disorders | High incidence (e.g., nausea ~25%) |
Diabetic Ketoacidosis | Rare but serious |
Other Severe Outcomes | Reported but less frequent |
Propriétés
IUPAC Name |
2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOFNNKAUXCJ-CVDCTZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.